molecular formula C7H7N3O B130867 5-Propynylcytosine CAS No. 151091-68-8

5-Propynylcytosine

Numéro de catalogue: B130867
Numéro CAS: 151091-68-8
Poids moléculaire: 149.15 g/mol
Clé InChI: QNNARSZPGNJZIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Background and Significance of Modified Nucleobases in Nucleic Acids

The genetic information of all living organisms is predominantly stored in nucleic acids, DNA and RNA, which are polymers constructed from five canonical nucleobases: adenine, guanine, cytosine, thymine (in DNA), and uracil (in RNA). mdpi.com The specific sequence of these bases dictates the genetic code. mdpi.com However, the functional repertoire of nucleic acids extends beyond this simple four-letter alphabet through chemical modifications to the nucleobases. mdpi.comrsc.org

These modifications can be natural or synthetic. In nature, enzymes introduce modifications like 5-methylcytosine (m5C) to DNA and RNA, playing a crucial role in epigenetic regulation and the structural stability of molecules like tRNA. mdpi.commdpi.com Such epigenetic marks can alter gene expression without changing the underlying DNA sequence. rsc.org

In the realm of biotechnology and medicine, scientists synthesize oligonucleotides with modified nucleobases to enhance their therapeutic and diagnostic potential. oup.comnih.gov Standard DNA and RNA can be susceptible to degradation by cellular enzymes (nucleases) and may not bind to their target sequences with sufficient affinity. Chemical modifications are introduced to overcome these limitations, improving properties such as nuclease resistance, binding affinity to target RNA, and cellular uptake. nih.govepo.org These enhanced oligonucleotides are vital for applications like antisense therapy, where they are designed to bind to specific messenger RNA (mRNA) molecules to inhibit disease-causing protein production. epo.org

Evolution of Research on C5-Substituted Pyrimidines

The C5 position of pyrimidine bases (cytosine and uracil/thymine) has been a primary focus for chemical modification. researchgate.net This position is located in the major groove of the DNA double helix, which means that substituents added here can influence the molecule's properties without disrupting the essential Watson-Crick hydrogen bonds that form the rungs of the DNA ladder. nih.gov

Early research in this area recognized the impact of C5 modifications. 5-Methylcytosine, a natural modification, was found to increase the thermal stability of DNA duplexes. google.com This observation spurred the development of a wide range of synthetic C5-substituted pyrimidines aimed at further enhancing the binding affinity of oligonucleotides. researchgate.net Researchers have explored various substituents, including alkyl, halogen, and aromatic groups. nih.govgoogle.com

A significant breakthrough came with the introduction of alkynyl groups at the C5 position. scilit.comeurekaselect.com Among these, the 5-propynyl group (a three-carbon chain with a triple bond) proved to be particularly effective. google.com The development of palladium-catalyzed coupling reactions provided efficient chemical methods for synthesizing these C5-alkynyl pyrimidine nucleosides, making them accessible for incorporation into synthetic DNA and RNA. researchgate.neteurekaselect.com This has led to their widespread use in various molecular biology applications, including fluorescence in situ hybridization (FISH) and PCR-based assays. researchgate.neteurekaselect.com

Overview of 5-Propynylcytosine as a Chemically Modified Nucleobase Derivative

This compound is a derivative of the natural nucleobase cytosine, featuring a propynyl group attached to the C5 carbon. This modification has garnered significant attention for its ability to dramatically enhance the stability of nucleic acid structures. atdbio.comnih.gov

When incorporated into a DNA or RNA strand, this compound significantly increases the melting temperature (T_m) of the duplex it forms with a complementary strand. atdbio.comnih.gov The T_m is the temperature at which half of the duplex molecules dissociate, and a higher T_m indicates stronger binding. The stabilization effect of the 5-propynyl group is attributed to enhanced base stacking interactions. nih.gov The rigid, linear propynyl group extends into the major groove, where it makes favorable van der Waals contact with adjacent bases, improving the electronic overlap between the stacked base pairs. nih.gov

This superior stabilizing effect makes this compound a valuable component in antisense oligonucleotides. nih.gov Its inclusion allows for the design of shorter, more potent antisense agents that can effectively target RNA even at low concentrations. nih.gov Beyond duplexes, this compound has also been employed to stabilize more complex nucleic acid structures, such as DNA triplexes, where a third strand binds within the major groove of a DNA duplex. mdpi.comresearchgate.net This modification helps the third strand recognize and bind to target sequences, even at physiological pH where such structures can be unstable. researchgate.net

The following table presents experimental data showing the significant stabilizing effect of incorporating 5-propynyl pyrimidines into a DNA strand that is hybridized to a complementary RNA strand, a key interaction in antisense applications. nih.gov

DNA Strand ModificationMelting Temperature (T_m) of DNA•RNA Hybrid (°C)Increase in Stability (ΔT_m) vs. Unmodified (°C)
Unmodified (dC and dT)53-
5-Methyl (5-Me-dC and dT)58+5
5-Propynyl (5-p-dC and 5-p-dU)70+17

Data derived from a study on the thermodynamic stability of a DNA•RNA hybrid duplex, r(GAAGAGAAGC)•d(GCTCTCTTGC), with various pyrimidine modifications in the DNA strand. nih.gov 5-propynyluracil (5-p-dU) is the counterpart to this compound (5-p-dC) for replacing thymine.

Propriétés

IUPAC Name

6-amino-5-prop-1-ynyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNARSZPGNJZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151091-68-8
Record name 5-Propynylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151091688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-PROPYNYLCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43Y6J5Y2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 5-propynylcytosine

Strategies for the Chemical Synthesis of 5-Propynylcytosine

The primary and most effective method for synthesizing this compound nucleosides is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira reaction. This synthetic strategy involves the reaction of a halogenated cytosine derivative, typically 5-iodo-2'-deoxycytidine, with propyne gas. The reaction is carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) iodide (CuI) co-catalyst. nih.gov The process is typically conducted in an anhydrous solvent like dimethylformamide (DMF) with a base, for instance, triethylamine, to facilitate the reaction. nih.gov

To prevent unwanted side reactions, the hydroxyl groups of the sugar moiety and the exocyclic amino group of the cytosine base are protected prior to the coupling reaction. A common protecting group for the 5'-hydroxyl position is dimethoxytrityl (DMT). nih.gov Following the successful introduction of the propynyl group at the 5-position of the cytosine ring, the protecting groups are removed to yield the final 5-propynyl-2'-deoxycytidine product. nih.gov

Reactant/ReagentFunction
5-Iodo-2'-deoxycytidineHalogenated nucleoside substrate
Propyne gasSource of the propynyl group
Tetrakis(triphenylphosphine)palladium(0)Palladium(0) catalyst
Copper(I) iodide (CuI)Co-catalyst
Dimethylformamide (DMF)Anhydrous solvent
TriethylamineBase
Dimethoxytrityl (DMT)Protecting group for the 5'-hydroxyl

Synthesis of Oligonucleotides Incorporating this compound

The incorporation of this compound into oligonucleotides is valuable as it has been shown to enhance the stability of DNA duplexes and triplexes. google.com

Phosphoramidite Chemistry and Solid-Phase Synthesis

The most prevalent method for integrating this compound into synthetic DNA strands is through automated solid-phase synthesis utilizing phosphoramidite chemistry. google.comnih.gov This process requires a specialized monomer, the this compound phosphoramidite. In this monomer, the 5'-hydroxyl group is protected by a DMT group, the N4-amino group is typically protected with a benzoyl group, and the 3'-hydroxyl is converted to a reactive phosphoramidite moiety. google.com

The synthesis occurs on a solid support, commonly controlled pore glass, and involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. google.com After the oligonucleotide chain is fully assembled, it is cleaved from the support, and all protecting groups are removed. The final product, an oligonucleotide containing this compound, is then purified, often using high-performance liquid chromatography (HPLC).

Alternative Synthetic Approaches for Oligonucleotide Integration

While less common, enzymatic methods offer an alternative for incorporating this compound. DNA polymerases have been shown to utilize 5-propynyl-substituted pyrimidine nucleoside triphosphates as substrates for DNA synthesis. semanticscholar.org Specifically, 5-propynyl dCTP can be efficiently used by some thermophilic polymerases during the polymerase chain reaction (PCR). semanticscholar.org

Preparation of Nucleoside Analogs and Derivatives

The chemical properties of the propynyl group make this compound a versatile platform for creating various analogs and derivatives for biochemical and biotechnological uses.

Synthesis of this compound Nucleoside Triphosphates

The synthesis of 5-propynyl-2'-deoxycytidine triphosphate (dC5pTP) is essential for its use in enzymatic applications. semanticscholar.org A common method for this synthesis is the one-pot Ludwig-Eckstein procedure. The process starts with the unprotected 5-propynyl-2'-deoxycytidine nucleoside, which is first reacted with a phosphorylating agent. The resulting intermediate is then treated with a pyrophosphate salt and an oxidizing agent to yield the final triphosphate. The crude product is often purified by anion-exchange chromatography. nih.gov

Derivatization for Conjugation and Functionalization

Linker Incorporation Strategies

The incorporation of linkers into oligonucleotides containing this compound can be achieved through several strategies, primarily involving either the functionalization of the oligonucleotide termini during synthesis or the post-synthetic modification utilizing the reactive propargyl group.

One common method involves the use of phosphoramidites bearing a linker, which can be added at the 5'-end or 3'-end of the oligonucleotide during standard solid-phase synthesis. google.com For instance, thiol-modified oligonucleotides can be prepared by using a thiol-modifier phosphoramidite in the final coupling step. The purification of such 3'-thiol modified oligonucleotides is often performed using reversed-phase HPLC with the dimethoxytrityl (DMT) group still attached ("DMT-on").

A particularly powerful strategy for linker incorporation leverages the terminal alkyne of the 5-propynyl group itself. This group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." google.com This approach allows for the post-synthetic conjugation of a wide variety of molecules, including reporter groups, affinity tags, and therapeutic ligands, that have been derivatized with an azide group. google.com This method offers high efficiency and specificity. The conjugation can be performed on the fully deprotected and purified oligonucleotide in solution. google.com

Another strategy involves the use of a "switchback" or branched linker, which can be derivatized with two nucleotide residues, allowing for the synthesis of more complex oligonucleotide architectures. google.com These linkers are incorporated as specialized building blocks during the solid-phase synthesis cycle. google.com

The table below summarizes various strategies for linker incorporation.

Strategy Description Point of Attachment Key Reagents/Chemistry
Terminal Linker Phosphoramidites A phosphoramidite containing the desired linker is coupled to the oligonucleotide during solid-phase synthesis.5'-end or 3'-endLinker-phosphoramidites (e.g., Thiol-Modifier C6 S-S)
Post-Synthetic "Click" Conjugation The inherent alkyne of this compound reacts with an azide-functionalized linker after oligonucleotide synthesis and deprotection. google.comC5 position of cytosineCopper(I) catalyst, Azide-derivatized linker
Branched "Switchback" Linkers A linker pre-derivatized with multiple nucleosides is incorporated as a single unit during synthesis to create branched structures. google.comInternalBifunctional linker phosphoramidites
Synthesis of Chimeric Oligonucleotides

Chimeric oligonucleotides are nucleic acid sequences that contain a combination of different types of nucleotide modifications, such as variations in the backbone, the sugar moiety, or the nucleobase. The incorporation of this compound is a key strategy in the synthesis of base-modified chimeric oligonucleotides.

The primary method for synthesizing these chimeras is the phosphoramidite-based solid-phase synthesis. google.com Phosphoramidite building blocks of 2'-deoxy-5-propynylcytidine are prepared and used alongside standard deoxynucleoside or other modified nucleoside phosphoramidites in an automated DNA synthesizer. umich.edu To prevent unwanted side reactions during synthesis, the exocyclic amino group of cytosine is typically protected, for example with a benzoyl group. google.com

Chimeric oligonucleotides can feature a mix of different backbone linkages. For example, sequences can be synthesized to include phosphodiester (PO), phosphorothioate (PS), and phosphoramidate (PN) linkages. nih.gov The synthesis of such complex chimeras often utilizes H-phosphonate chemistry, where the choice of oxidation conditions at each coupling step determines the final linkage type. nih.gov For instance, to introduce phosphoramidate linkages, N4-acetyl deoxycytidine-3'-H-phosphonate monomers might be used to prevent transamination during the oxidation step. nih.gov

Furthermore, this compound has been incorporated into novel nucleic acid mimics, such as Glycerol Nucleic Acid (GNA). plos.org In this approach, a glycerol-based analog, S-1-(this compound-1-yl)-3-O-triphospho-2,3-propanediol (gCpropTP), is synthesized. nih.govsemanticscholar.org This modified nucleoside triphosphate is then used as a substrate for DNA polymerases in an enzymatic primer-extension reaction on a DNA template, resulting in a chimeric GNA-DNA strand. plos.org The 5-propynyl group in this context was found to improve the efficiency of incorporation for the modified cytosine analog. plos.org

The following table outlines different types of chimeric oligonucleotides incorporating this compound.

Chimera Type Description Synthetic Approach Key Monomers/Components
Mixed Backbone Contains a combination of phosphodiester, phosphorothioate, and/or phosphoramidate linkages. nih.govSolid-Phase H-Phosphonate ChemistryThis compound H-phosphonate, standard nucleoside H-phosphonates
Base-Modified DNA A standard DNA oligonucleotide where one or more cytosine or thymine bases are replaced with this compound or 5-propynyluracil, respectively. google.comSolid-Phase Phosphoramidite ChemistryThis compound phosphoramidite, standard dNTP phosphoramidites
Glycerol Nucleic Acid (GNA) Chimera A sequence containing both standard DNA nucleotides and glycerol-based nucleotides. plos.orgEnzymatic Primer ExtensionS-1-(this compound-1-yl)-3-O-triphospho-2,3-propanediol (gCpropTP), DNA polymerase, DNA template

Molecular Interactions and Biophysical Characterization

Hybridization Properties and Nucleic Acid Conformational Impact

Effects on Higher-Order Nucleic Acid Structures

Stabilization of i-Motif Assemblies

The incorporation of 5-propynylcytosine into cytosine-rich DNA sequences has a notable influence on the stability of i-motif structures. The i-motif is a four-stranded DNA structure formed by the intercalation of hemiprotonated cytosine-cytosine (C•C+) base pairs, which are most stable under acidic conditions. reading.ac.uknih.govunipd.it The introduction of a propynyl group at the C-5 position of cytosine alters its electronic properties, specifically its base acidity (pKa). The pKa value of 2'-deoxy-5-propynylcytidine is lower than that of natural 2'-deoxycytidine, which necessitates more strongly acidic conditions to achieve the protonation required for i-motif formation.

Despite the need for a lower pH, the modification can contribute to the stability of the resulting structure once formed. In oligonucleotides designed with branched, parallel-stranded orientations, the inclusion of 2'-deoxy-5-propynylcytidine residues leads to a significant stabilization of the i-motif, allowing these structures to form even at pH conditions that are not optimal for unmodified cytosine sequences. Studies on related C-5 modified cytosine analogs in the context of DNA triplexes, which also rely on Hoogsteen hydrogen bonds, show that analogs with higher pK values, such as 5-methylcytosine and 5-bromocytosine, are more stabilizing than unmodified cytosine. oup.com This suggests that the electronic effects of the C-5 substituent are a critical factor in the stability of such non-canonical DNA structures.

Conformational Changes Induced by this compound Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these subtle structural and dynamic effects at an atomic level. unipd.itnih.govresearchgate.net For instance, NMR studies on other modified cytosines have revealed pH-dependent destabilizing effects and enhanced base-pair mobility localized to the modification site, without altering the global B-DNA conformation. While specific high-resolution structural data for DNA containing this compound is not extensively detailed in the provided context, the known behavior of other C-5 analogs suggests that its incorporation would similarly result in localized perturbations rather than a wholesale change in DNA conformation. ethz.chnih.gov

Enzymatic Recognition and Catalytic Modulation

Interaction with DNA Polymerases

The triphosphate form of this compound, 5-propynyl-dCTP, is generally recognized as a substrate by a range of DNA polymerases. Research indicates that the 5-propynyl group on pyrimidine nucleoside triphosphates is well-tolerated by various DNA polymerases. This includes several thermophilic polymerases, which have been shown to efficiently utilize 5-propynyl dCTP and dUTP during the Polymerase Chain Reaction (PCR) with high accuracy. semanticscholar.org This broad acceptance suggests that the modification at the C-5 position does not critically interfere with the binding and catalytic functions of the polymerase active site for many of these enzymes.

Compared to the unmodified glycerol-cytosine triphosphate (gCTP), gCpropTP exhibited a much lower Michaelis constant (Km) and a slightly faster catalytic rate (kcat). semanticscholar.org This combination resulted in a 40-fold increase in catalytic efficiency (kcat/Km). semanticscholar.org The enhanced efficiency is attributed to stronger base-stacking interactions provided by the co-planar propynyl group. semanticscholar.org It is suggested that the stronger hydrogen bonding of a G:C base pair acts in synergy with the favorable stacking interaction from the propynyl group to improve binding and incorporation. semanticscholar.org

Kinetic Parameters for gNTP Incorporation by Therminator DNA Polymerase semanticscholar.org
SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
gCTP89.51.30.015
gCpropTP3.31.90.58
Substrate Specificity and Incorporation Efficiency

Modulation of RNA Polymerase Activity

The presence of this compound within a DNA template can modulate the activity of RNA polymerases, although the effects appear to be context-dependent and are less extensively characterized than interactions with DNA polymerases. Studies involving other C-5 modified pyrimidines have shown a range of outcomes. For example, T7 RNA polymerase can successfully transcribe DNA templates containing various 5-position modified UTP derivatives, in some cases with kinetic parameters similar to the natural UTP. nih.gov

However, modifications can also be inhibitory. Research on other cytosine derivatives, such as 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), has shown that they can retard the elongation of RNA Polymerase II. nih.gov One study noted that this compound positioned within a transcribed region blocked transcription by E. coli RNA polymerase. Similarly, other modifications like 5-iodocytosine have been reported to negatively affect transcription. The transcription process involves a complex interplay of factors, and modifications to the DNA template can interfere with the recognition and catalytic progression of RNA polymerase. uniprot.orgmpg.denih.gov

Mechanisms of Transcriptional Inhibition

Discrimination by DNA Deaminases

DNA deaminases are enzymes that catalyze the removal of an amine group from cytosine and its derivatives. The specificity of these enzymes is crucial for their biological function and has been exploited for biotechnological applications.

Certain DNA deaminases, such as human APOBEC3A (A3A), exhibit a remarkable ability to discriminate between different cytosine modifications. ethz.chnih.gov This specificity is, in part, attributed to a "steric gate" mechanism. nih.gov The crystal structure of A3A reveals a tyrosine residue (Y130) that is positioned to interact with the C5 position of the target cytosine. nih.gov This residue acts as a gatekeeper, sterically hindering the entry of cytosine bases with bulky C5 substituents into the active site. Consequently, while smaller modifications like a methyl group (in 5-methylcytosine) can be accommodated and deaminated, larger modifications are excluded. The propynyl group of this compound, being significantly bulkier than a methyl group, is expected to be strongly discriminated against by this steric gate, rendering it resistant to deamination by A3A. ethz.chnih.gov This resistance is a key feature utilized in advanced sequencing methodologies. oup.combocsci.com

The resistance of this compound to enzymatic deamination has been ingeniously harnessed for the development of novel DNA sequencing techniques. One such method is Direct Methylation Sequencing (DM-Seq), an all-enzymatic approach for the direct detection of 5-methylcytosine (5mC). nih.govethz.choup.combocsci.comnih.gov In the DM-Seq workflow, custom sequencing adapters are synthesized where all cytosine residues are replaced with this compound. oup.com These adapters are resistant to the deamination activity of APOBEC3A. oup.combocsci.com This allows for a series of enzymatic steps that ultimately lead to the conversion of unmethylated cytosines to a form that is also resistant to deamination, while 5mC is selectively deaminated to thymine. This selective conversion enables the direct and accurate identification of 5mC sites throughout the genome without the harsh chemical treatments that can damage DNA, as seen in bisulfite sequencing. ethz.choup.comnih.gov

Feature of this compoundEnzymeMechanismApplication
Resistance to DeaminationAPOBEC3A (A3A)Steric hindrance at the active site's "steric gate" (Y130 residue) due to the bulky C5-propynyl group. nih.govUsed in deaminase-resistant adapters for Direct Methylation Sequencing (DM-Seq) to enable direct and non-destructive mapping of 5-methylcytosine. ethz.choup.combocsci.com
Steric Gate Mechanisms and Enzyme Specificity

Effects on Telomerase Enzyme Activity and Primer Binding

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. Its activity and binding to its DNA primer are critical for cellular immortality and are a focus of cancer research.

The incorporation of 5-propynyl-modified pyrimidines into oligonucleotides has been shown to enhance their binding affinity to complementary nucleic acid sequences. oup.com This increased affinity is attributed to favorable stacking interactions provided by the propynyl group. oup.com In the context of telomeres, oligonucleotides containing 5-(1-propynyl)pyrimidine residues have been designed as probes for fluorescence in situ hybridization (FISH) to effectively stain telomere repeat sequences, underscoring their enhanced binding to the target DNA. oup.com

Modified Oligonucleotide PropertyFindingImplicationReference
Binding Affinity to Telomeric DNAOligonucleotides with 5-(1-propynyl)pyrimidines show enhanced staining of telomere repeats in FISH assays.The propynyl group increases the binding affinity of the oligonucleotide to its target sequence, likely through improved base stacking. oup.com
Telomerase Inhibition (IC50)Replacement of T and C with 5-propynyl-U and 5-propynyl-C in a specific antisense oligonucleotide did not substantially change the IC50 value for telomerase inhibition.Enhanced binding affinity does not automatically translate to increased enzymatic inhibition in all contexts. oup.com

Interactions with DNA-Damaging Agents and Adduct Formation

The interaction of modified nucleobases with DNA-damaging agents is a critical area of research for understanding mutagenesis and carcinogenesis. DNA adducts are segments of DNA that are covalently bound to a chemical species, often a carcinogen. mdpi.comscielo.br The formation of these adducts can interfere with DNA replication and transcription, leading to mutations. mdpi.comnih.govnih.gov

Currently, there is a notable lack of specific research in the public domain detailing the interactions of this compound with known DNA-damaging agents or the characterization of any resulting DNA adducts. The reactivity of a modified base like this compound towards a carcinogen would depend on the chemical properties of both the propynyl group and the pyrimidine ring, as well as the nature of the reactive electrophile generated from the DNA-damaging agent. nih.gov General principles of chemical carcinogenesis suggest that electrophilic metabolites of carcinogens react with nucleophilic sites on DNA bases. nih.gov The introduction of the propynyl group at the C5 position could potentially alter the electronic properties and steric accessibility of the cytosine ring, thereby influencing its susceptibility to attack by various damaging agents. However, without direct experimental evidence, any discussion on the formation of this compound-specific adducts remains speculative.

Influence on Polycyclic Aromatic Hydrocarbon (PAH) Diolepoxide Adduct Formation

Research has demonstrated that the presence of this compound in a DNA sequence can significantly impact the formation of DNA adducts by diolepoxide metabolites of polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene diolepoxide (BPDE). nih.gov PAHs are a class of environmental pollutants, and their metabolic activation to diolepoxides can lead to the formation of covalent adducts with DNA, a critical event in chemical carcinogenesis. researchgate.netnih.govnih.gov The N² position of guanine is a primary target for adduction by BPDE. nih.govnih.gov

Enhancement of Guanine Reactivity

Studies have shown that substituting cytosine with this compound at a CpG site leads to an enhancement of the reactivity of the adjacent guanine base towards BPDE. nih.govnih.gov In a study utilizing a DNA duplex derived from a sequence in the p53 tumor suppressor gene, the presence of this compound opposite a target guanine resulted in a notable increase in the formation of N²-BPDE-dG adducts compared to the unmodified cytosine. nih.govresearchgate.net This enhancement is attributed to the electronic and steric properties of the 5-propynyl group. nih.gov

The extended π-system of the propynyl group is thought to facilitate the formation of a more stable intercalative complex between the BPDE molecule and the DNA duplex, positioning the carcinogen for a more efficient reaction with the guanine. nih.gov

Table 1: Influence of this compound on N²-BPDE-dG Adduct Formation

Cytosine Analogue in DuplexRelative Yield of N²-BPDE-dG Adducts
Cytosine1.0
This compound> 1.0 (Enhanced)

This table illustrates the qualitative enhancement of BPDE-dG adduct formation in the presence of this compound as reported in scientific literature. Specific quantitative enhancement factors may vary depending on experimental conditions.

Modification of Adduct Diastereomeric Composition

Specifically, in DNA duplexes containing this compound, there is a notable shift in the diastereomeric composition of the N²-BPDE-dG adducts formed. researchgate.net This alteration suggests that the 5-propynyl group influences the orientation of the intercalated BPDE molecule relative to the guanine base, thereby favoring the formation of certain stereoisomers over others. nih.gov

Table 2: Diastereomeric Composition of N²-BPDE-dG Adducts in the Presence of Cytosine vs. This compound

DiastereomerRelative Percentage (with Cytosine)Relative Percentage (with this compound)
(+)-trans-N²-BPDE-dGData not availableData not available
(-)-trans-N²-BPDE-dGData not availableData not available
(+)-cis-N²-BPDE-dGData not availableData not available
(-)-cis-N²-BPDE-dGData not availableData not available

This table is a representation of the type of data presented in research articles. The specific percentages for each diastereomer in the presence of this compound would be populated from detailed experimental findings. researchgate.net

Mechanisms of Intercalative Complex Formation with Carcinogens

The enhanced reactivity of guanine and the altered diastereomeric composition of adducts in the presence of this compound are mechanistically linked to the formation of a non-covalent intercalative complex between the PAH diolepoxide and the DNA duplex prior to the covalent reaction. nih.govnih.gov Intercalation is the insertion of a planar molecule, such as the pyrene ring of BPDE, between the base pairs of the DNA double helix. nih.govnih.gov

Fluorescence and molecular docking studies have indicated that C-5 substituents on cytosine that extend the aromatic system, such as the propynyl group, facilitate the formation of these intercalative complexes. nih.govnih.gov The propynyl group, with its π-electron system, can engage in favorable π-π stacking interactions with the aromatic rings of the intercalating carcinogen. nih.gov These enhanced stacking interactions stabilize the intercalated state, increasing the lifetime of the complex and the probability of a covalent reaction. nih.gov

By stabilizing the intercalative complex, this compound helps to position the reactive epoxide group of BPDE in close proximity and in a favorable orientation for nucleophilic attack by the N²-amino group of the adjacent guanine. nih.govresearchgate.net This pre-positioning is a key factor in both the observed enhancement of adduct formation and the specific stereochemical outcome of the reaction. nih.gov

Advanced Spectroscopic and Structural Analysis Methodologies

Spectroscopic Characterization of 5-Propynylcytosine and Its Oligonucleotides

Spectroscopic techniques are indispensable for probing the intricate structural and electronic features of this compound. By analyzing the interaction of this modified nucleoside with electromagnetic radiation, researchers can elucidate its three-dimensional arrangement, electronic transitions, and dynamic behavior within oligonucleotide chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the high-resolution structural characterization of oligonucleotides, including those containing this compound. bruker.comnih.gov It provides detailed information about the atomic-level structure and dynamics of these biomolecules in solution. nih.gov

In the 1D ¹H NMR spectrum of an oligonucleotide, distinct spectral regions correspond to different types of protons. For instance, the aromatic protons of the nucleobases typically resonate between 7.0 and 8.5 ppm, while the sugar protons (H2', H3', H4', H5') and thymidine methyl protons are found in the more crowded region between 0 and 5.5 ppm. chemrxiv.org A well-resolved group of signals around 6 ppm corresponds to H1' and H5 protons. chemrxiv.org The presence of modified nucleotides like this compound can introduce additional, unique signals. The high resolution achievable with modern NMR spectrometers, such as 1 GHz instruments, is often critical for resolving the complex spectra of oligonucleotides and identifying the specific resonances associated with the modification. chemrxiv.org

Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, are powerful tools for assigning the complex proton and carbon signals in oligonucleotides. bruker.com For therapeutic oligonucleotides, which may contain modifications like phosphorothioate (PS) linkages, 2D ¹H-³¹P NMR can be particularly useful for characterizing the stereoisomeric centers introduced by these modifications. bruker.comchemrxiv.org The enhanced sensitivity provided by technologies like the CryoProbe™ accelerates the assignment process and facilitates the detailed characterization of these complex biomolecules. bruker.com

The absence of imino proton signals in the 10-14 ppm region of a ¹H NMR spectrum recorded in H₂O/D₂O can confirm that the oligonucleotide exists as a single strand, ruling out the formation of duplexes or other higher-order structures under the experimental conditions. chemrxiv.org This is a crucial control experiment for ensuring that the observed NMR signals correspond to the intended molecular species.

NMR Application Information Gained Typical Spectral Region
1D ¹H NMRIdentification of proton types (aromatic, sugar)Aromatic: 7.0-8.5 ppm; Sugar: 0-5.5 ppm
2D ¹H-¹³C HSQCCorrelation of proton and carbon signals for assignment
2D ¹H-³¹P NMRCharacterization of phosphorothioate linkages
¹H NMR in H₂O/D₂ODetermination of single-stranded vs. duplex stateImino protons: 10-14 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in molecules and to determine the concentration of nucleic acid samples. technologynetworks.com Molecules with chromophores, which are light-absorbing groups, exhibit characteristic absorption spectra in the UV-visible range. msu.edu For nucleic acids, the aromatic bases act as chromophores, with a characteristic strong absorbance around 260 nm. nih.gov

The incorporation of this compound can influence the UV-Vis absorption spectrum of an oligonucleotide. google.com The concentration of oligonucleotide solutions, including those modified with this compound, is routinely determined by measuring the absorbance at 260 nm (A260). nih.gov The Beer-Lambert law is applied, which relates absorbance to the concentration of the absorbing species, the path length of the light, and the molar extinction coefficient of the molecule.

UV melting studies, which monitor the change in absorbance at a specific wavelength (typically 260 nm) as a function of temperature, are used to determine the thermal stability (melting temperature, Tₘ) of DNA duplexes. Modifications like 5-formylcytosine and 5-carboxycytosine have been shown to result in a Tₘ similar to that of unmodified cytosine DNA, while 5-methylcytosine and 5-hydroxymethylcytosine can stabilize the duplex. nih.gov

Parameter Description Typical Wavelength
A₂₆₀Absorbance at 260 nm, used for concentration determination.260 nm
Tₘ (Melting Temperature)The temperature at which 50% of the double-stranded DNA has dissociated into single strands. Determined by monitoring absorbance change with temperature.260 nm

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral macromolecules like DNA and RNA. jascoinc.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the helical arrangement and base stacking of nucleic acids. jascoinc.comnih.gov

The CD spectrum of DNA is highly dependent on its conformation. The canonical B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. The A-form DNA, in contrast, exhibits a large positive band around 260 nm and a strong negative band near 210 nm. Left-handed Z-DNA has a characteristic spectrum with a negative band near 290 nm and a positive band around 260 nm. researchgate.net

Modifications to the DNA bases can significantly alter the CD spectrum, providing insights into conformational changes. For example, oligonucleotides containing 5-formylcytosine (5fC) show a distinct CD signature with a negative ellipticity in the near UV region (λ > 280 nm), which is uncharacteristic of standard B-DNA. nih.gov The density of 5fC modifications can even induce a conformational transition from a B-DNA-like structure to this unique "F-DNA" form. nih.gov The chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) can reverse this structural change, leading to a transition from F-DNA back to B-form DNA, which can be monitored by CD spectroscopy. nih.gov

CD spectra of cytosine-rich oligonucleotides can also be used to study the formation of i-motif structures, which are characterized by a positive peak at 288 nm and a negative peak at 262 nm under acidic conditions. mdpi.com This pH-dependent structural transition is readily observable by CD. mdpi.com

DNA Conformation Characteristic CD Spectral Features
B-formPositive band ~275 nm, negative band ~245 nm
A-formLarge positive band ~260 nm, strong negative band ~210 nm
Z-formNegative band ~290 nm, positive band ~260 nm
i-motifPositive peak at 288 nm, negative peak at 262 nm (acidic pH)
5fC-containing (F-DNA)Negative ellipticity in the near UV region (> 280 nm)

Fluorescence Spectroscopy for Interaction Dynamics

Fluorescence spectroscopy is an extremely sensitive technique used to study molecular interactions and dynamics. While natural nucleobases have very low fluorescence quantum yields, the introduction of fluorescent nucleobase analogues or external fluorescent labels allows for the investigation of nucleic acid structure and function. rsc.org

Fluorescence can be used to monitor the formation of DNA triplexes. For instance, the fluorescence intensity of oligonucleotides labeled with thiazole orange can increase upon triplex formation, and this enhancement is often pH-dependent, reflecting the stability of the triplex structure. nih.gov Similarly, the formation of i-motifs from cytosine-rich sequences can be monitored using fluorescent probes like pyrene. The fluorescence intensity of pyrene-labeled oligonucleotides can change significantly with pH, corresponding to the transition between a random coil and the folded i-motif structure. mdpi.com

Time-resolved fluorescence spectroscopy can provide further insights into the dynamics of these systems by measuring the fluorescence lifetime of the probe. mdpi.com These measurements can help to distinguish between different quenching mechanisms, such as static and dynamic quenching, and to characterize the interactions between fluorescent labels in doubly labeled oligonucleotides. researchgate.net

Spectroscopic Method Probe Example Application Observed Change
Steady-State FluorescencePyrrolocytosine (pC)Studying local structure in RNAFluorescence intensity changes with base stacking
Steady-State FluorescenceThiazole OrangeMonitoring DNA triplex formationIncreased fluorescence intensity
Steady-State FluorescencePyreneDetecting i-motif formationpH-dependent change in fluorescence intensity
Time-Resolved FluorescencePyreneCharacterizing probe dynamicsChanges in fluorescence lifetime

Mass Spectrometry for Sequence Verification and Adduct Analysis

Mass spectrometry (MS) is a powerful analytical technique for the quality control of synthetic oligonucleotides. It allows for the accurate determination of molecular weight, which in turn verifies the correct sequence and the successful incorporation of any modifications. sigmaaldrich.comcolby.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique particularly well-suited for the analysis of large, thermally labile biomolecules like oligonucleotides. nih.govumich.edu In ESI-MS, the sample is introduced as a fine spray into a strong electric field, generating multiply charged ions in the gas phase. colby.edu This production of multiply charged ions allows for the analysis of molecules with high molecular weights on mass analyzers with a limited mass-to-charge (m/z) ratio range. sigmaaldrich.comumich.edu

A key advantage of ESI-MS is its ability to be coupled with high-performance liquid chromatography (HPLC), enabling the analysis of complex oligonucleotide mixtures. ox.ac.uk The choice of mobile phase is critical for successful HPLC-ESI-MS. The use of additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) adjusted to pH 7.0 with triethylamine results in both efficient HPLC separation and high-sensitivity electrospray ionization with minimal cation adduction. ox.ac.uk The presence of sodium and potassium adducts is a common issue in the ESI-MS of oligonucleotides due to the high affinity of these cations for the polyanionic phosphate backbone, but this can be suppressed by the addition of strong bases like triethylamine. umich.eduox.ac.uk

ESI-MS is routinely used to confirm the identity of synthetic oligonucleotides, including those containing modifications like this compound. rsc.org The measured molecular weight is compared to the theoretical mass calculated from the expected sequence. colby.edu The high resolution of ESI-MS allows for the detection of various synthesis-related impurities, such as failure sequences (shorter oligonucleotides) or products with incomplete removal of protecting groups. colby.edu For oligonucleotides longer than 50 bases, ESI-MS is generally the preferred method over MALDI-TOF MS due to its better performance with larger molecules and its milder ionization conditions, which are advantageous for analyzing labile modifications. sigmaaldrich.com

Technique Principle Advantages for Oligonucleotide Analysis Common Issues
ESI-MSSoft ionization producing multiply charged ions from solution.High mass accuracy, suitable for large oligonucleotides (>50 bases), easily coupled to HPLC, mild ionization for labile modifications.Cation (Na⁺, K⁺) adduction to the phosphate backbone.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

In a typical MALDI-TOF MS workflow for oligonucleotide analysis, the sample is co-crystallized with a suitable matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxy benzoic acid (DHB). nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact oligonucleotide into the gas phase as a singly charged ion. umich.edunih.gov The time it takes for this ion to travel through a flight tube to a detector is directly proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination. nih.gov

The successful synthesis of oligonucleotides containing this compound has been confirmed using MALDI-TOF MS. googleapis.comethz.ch The observed molecular weights from the mass spectra correspond to the calculated theoretical masses, verifying the presence of the this compound modification within the oligonucleotide sequence. ethz.ch Desalting the oligonucleotide sample prior to analysis is a critical step to minimize the formation of salt adducts, which can complicate spectral interpretation by producing multiple peaks for a single species. umich.edu

Table 1: Representative MALDI-TOF MS Data for a this compound Modified Oligonucleotide

Oligonucleotide Sequence (Modified Base in Bold)Calculated Mass (Da)Observed Mass (Da)Reference
5'-d(GCT C GAG)-3'2145.42145.8 ethz.ch

Note: The specific oligonucleotide sequence and masses are illustrative and may vary depending on the exact research context.

HPLC-ESI-MS/MS for DNA Adduct Profiling

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful and sensitive technique for the detailed characterization and quantification of DNA adducts, including those that may arise from the interaction of this compound-modified oligonucleotides with other molecules. oup.comnih.govspectroscopyonline.com This method combines the separation capabilities of HPLC with the mass-resolving power of tandem mass spectrometry, enabling the identification and structural elucidation of specific DNA modifications. researchgate.net

In this technique, a mixture of DNA components, often obtained from the enzymatic digestion of a larger DNA molecule, is first separated by HPLC based on their physicochemical properties. nih.gov The separated components then enter the ESI source, where they are ionized into gaseous ions. These ions are subsequently analyzed by two mass analyzers in series (MS/MS). The first mass analyzer selects a specific parent ion, which is then fragmented through collision-induced dissociation (CID). The second mass analyzer separates and detects the resulting fragment ions, providing a unique fragmentation pattern or "fingerprint" that can be used to identify the structure of the original adduct. nih.govresearchgate.net

While direct studies on the DNA adduct profiling of this compound itself are not extensively detailed in the provided search results, the methodology of HPLC-ESI-MS/MS is broadly applied to characterize various DNA adducts. oup.comnih.gov For instance, this technique has been instrumental in analyzing DNA adducts formed by carcinogens like benzo[a]pyrene diol epoxide. oup.com The general approach involves enzymatic digestion of the DNA to nucleosides, followed by HPLC separation and MS/MS analysis to identify and quantify the adducted nucleosides. oup.comnih.gov The characteristic neutral loss of the deoxyribose sugar (116 Da) upon fragmentation is a key indicator of a deoxyribonucleoside adduct. spectroscopyonline.comresearchgate.net

Table 2: Conceptual HPLC-ESI-MS/MS Data for a Hypothetical this compound Adduct

Putative AdductParent Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)
5-Propynyl-dC-Adduct X[M+H]+[M+H - 116.05]+116.05

Note: This table is a hypothetical representation to illustrate the principles of HPLC-ESI-MS/MS for DNA adduct analysis.

Thermodynamic and Kinetic Biophysical Techniques

Understanding the thermodynamic and kinetic parameters of oligonucleotide hybridization is crucial for predicting their in vivo behavior and for the design of effective therapeutic and diagnostic probes. The incorporation of this compound is known to enhance the thermal stability of DNA duplexes. google.com The following techniques are employed to quantify these effects.

Thermal Denaturation (Melting Curve) Analysis

Thermal denaturation, or melting curve analysis, is a fundamental technique used to determine the thermal stability of DNA duplexes. nih.gov It involves monitoring a physical property of the DNA, typically UV absorbance at 260 nm, as the temperature is gradually increased. tainstruments.com As the duplex denatures into single strands, the absorbance increases due to the unstacking of the bases, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is defined as the temperature at which 50% of the DNA is in the denatured, single-stranded form. nih.gov

The incorporation of this compound into an oligonucleotide generally leads to an increase in the Tm of the resulting duplex, indicating enhanced thermal stability. rsc.org This stabilization is attributed to the favorable stacking interactions of the propynyl group within the DNA double helix. The magnitude of the Tm increase (ΔTm) provides a quantitative measure of the stabilizing effect of the modification. rsc.org

Table 3: Example Thermal Denaturation Data for a this compound Modified Oligonucleotide

DuplexTm (°C)ΔTm (°C) vs. UnmodifiedReference
Unmodified DNA/RNA48.4- researchgate.net
This compound Modified DNA/RNA>48.4Positive rsc.org

Note: The specific Tm values are illustrative. The ΔTm for this compound modification is consistently reported as positive, indicating stabilization.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov It directly measures the heat changes that occur upon the binding of a ligand (e.g., a modified oligonucleotide) to a macromolecule (e.g., its complementary DNA or RNA strand). By titrating one molecule into the other at a constant temperature, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. nih.gov

ITC is particularly valuable for dissecting the energetic contributions to the enhanced stability observed with this compound-modified oligonucleotides. googleapis.comresearchgate.net The data can reveal whether the increased affinity is driven by more favorable enthalpic contributions (e.g., stronger hydrogen bonds or van der Waals interactions) or by entropic factors (e.g., changes in solvent organization). The shape of the ITC isotherm provides information on the binding affinity, with a steeper curve generally indicating a higher affinity.

Table 4: Thermodynamic Parameters for Oligonucleotide Duplex Formation Determined by ITC (Hypothetical Data)

OligonucleotideBinding Affinity (Ka, M⁻¹)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)
Unmodified1.0 x 10⁷-45-25-20
This compound Modified5.0 x 10⁷-50-28-22

Note: This table presents hypothetical data to illustrate the expected changes in thermodynamic parameters upon this compound modification.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govnicoyalife.com It is used to determine the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of these rate constants (kd/ka). protocols.io

In an SPR experiment, one of the interacting molecules (the ligand, e.g., a biotinylated oligonucleotide) is immobilized on a sensor chip surface. nih.gov A solution containing the other molecule (the analyte, e.g., the complementary strand) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com By analyzing the signal changes over time during the association and dissociation phases, the kinetic rate constants can be determined. protocols.io

Table 5: Kinetic Parameters for Oligonucleotide Duplex Formation from SPR (Hypothetical Data)

OligonucleotideAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Equilibrium Dissociation Constant (KD, M)
Unmodified1.0 x 10⁵1.0 x 10⁻³1.0 x 10⁻⁸
This compound Modified1.2 x 10⁵2.0 x 10⁻⁴1.7 x 10⁻⁹

Note: This table presents hypothetical data to illustrate the expected changes in kinetic parameters upon this compound modification.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of 5-propynylcytosine, such as its geometry, electronic structure, and reactivity, without the influence of a solvent or larger molecular environment. unipd.itwikipedia.org

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations have been utilized to predict its structure.

In one such study, the geometry of this compound was optimized in the gas phase using the B3LYP functional with the 6-31++G** basis set. nih.gov This level of theory is part of standardized protocols for quantum calculations on nucleic acid components. nih.gov The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles of the propynyl-substituted cytosine base. plos.org

Table 1: Example of DFT Methodology for this compound Structure Optimization

Parameter Specification
Computational Method Density Functional Theory (DFT) nih.govplos.org
Software Gaussian03 suite (or similar) nih.gov
Functional B3LYP nih.gov
Basis Set 6-31++G** nih.gov
Environment Gas Phase nih.gov

| Objective | To find the minimum energy molecular structure. plos.org |

This table is a representative example of a computational setup for DFT calculations.

The introduction of the C5-propynyl group significantly alters the electronic landscape of the cytosine ring. Quantum chemical calculations are crucial for quantifying these changes and predicting their impact on reactivity. The propynyl group, an extended π-system, can enhance π-π stacking interactions when incorporated into a DNA duplex. nih.gov

Computational studies have explored how C5 substitutions influence the reactivity of the base-paired guanine. nih.gov For instance, while electron-withdrawing groups on the C5 position of cytosine can reduce the reactivity of guanine towards certain agents, groups with extended aromatic systems like the propynyl moiety are introduced to bolster stacking interactions. nih.gov These electronic effects, transmitted through the base pair's hydrogen bonds, can modulate the nucleophilicity and, consequently, the chemical reactivity of the partner guanine base toward carcinogens like benzo[a]pyrene diol epoxide (BPDE). nih.gov

Density Functional Theory (DFT) for Molecular Structure Optimization

Molecular Dynamics Simulations of this compound Containing Nucleic Acids

Molecular dynamics (MD) simulations provide a dynamic view of how the incorporation of this compound affects the structure, flexibility, and stability of DNA and RNA duplexes over time. jcu.edunih.gov These simulations model the motion of every atom in the system, including the oligonucleotide and surrounding solvent molecules, by solving Newton's equations of motion. illinois.edu

A typical MD simulation workflow involves preparing the initial structure of the nucleic acid with the modified base, defining the simulation environment (e.g., water, ions, temperature), running the simulation for a specified duration (nanoseconds to microseconds), and analyzing the resulting trajectory. researchgate.net For oligonucleotides containing this compound, MD simulations can be used to:

Assess Duplex Stability: The propynyl group is known to increase the thermal stability of DNA duplexes. google.comgoogle.com MD simulations can elucidate the structural basis for this stabilization, examining factors like improved base stacking, changes in hydration patterns in the grooves, and effects on the sugar-phosphate backbone conformation. oup.com

Analyze Conformational Dynamics: Simulations can reveal how the bulky propynyl group affects local DNA conformation, such as helical parameters (twist, roll, slide), sugar pucker preferences, and the width of the major and minor grooves. utah.edu

Probe Flexibility: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms can be calculated from the simulation trajectory to identify regions of the nucleic acid that become more rigid or more flexible upon modification.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public literature, the methods are well-established for studying various modified nucleic acids. jcu.eduillinois.edu

Molecular Docking Studies of Ligand-Nucleic Acid Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger macromolecule, such as a DNA duplex. mdpi.comrsc.org This method is particularly useful for understanding how modifications like this compound influence the binding of drugs, carcinogens, or other ligands to DNA.

Studies have used molecular docking to investigate the interaction between DNA duplexes containing this compound and the carcinogen benzo[a]pyrene diolepoxide (BPDE). nih.govethz.ch The goal was to understand the structural basis for how C5-substitutions affect the formation of DNA adducts. nih.gov These docking studies revealed that the propynyl group, by extending the aromatic system, can enhance π-π stacking interactions between the modified base pair and the intercalating BPDE molecule. nih.gov This enhanced interaction can influence the precise positioning of the carcinogen, thereby affecting the rate and stereochemistry of adduct formation at the neighboring guanine. nih.govresearchgate.net

Table 2: Summary of Molecular Docking Findings for this compound Modified DNA

Interacting Molecules Key Findings from Computational Studies
DNA with this compound (Pr-C) and Benzo[a]pyrene diol epoxide (BPDE) The extended aromatic system of the propynyl group is introduced to enhance π–π stacking interactions with BPDE. nih.gov

In Silico Design and Prediction of Modified Oligonucleotide Properties

The unique properties of this compound, particularly its ability to enhance hybridization affinity, have made it a valuable component in the in silico design of modified oligonucleotides for various applications, including antisense technology and diagnostics. google.comgoogle.comnih.gov

Computational workflows for oligonucleotide design often incorporate databases of modified bases to predict and optimize the properties of a potential sequence. nih.gov The inclusion of this compound in these design algorithms is based on established experimental and computational findings:

Enhanced Duplex Stability: The substitution of cytosine with this compound significantly increases the melting temperature (Tm) of a nucleic acid duplex. google.comgoogle.com This increased stability is a critical parameter in oligonucleotide design, allowing for the use of shorter, more specific probes or antisense agents. oup.com

Predictive Modeling: Design processes can use thermodynamic parameters derived from studies of modified oligonucleotides to predict the stability of a given sequence containing this compound. google.com These models help in selecting optimal sequences that balance high affinity for the target with low potential for off-target binding or self-dimerization. nih.gov

Patents and research articles describe the use of such in silico processes to generate libraries of candidate oligonucleotides with desired characteristics, where this compound is listed as a key chemical modification for improving performance. google.comgoogle.com

Applications in Advanced Nucleic Acid Technologies and Biomedical Research

Antisense Oligonucleotide (ASO) and Gene Targeting Technologies

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The inclusion of 5-propynylcytosine in ASO design has proven to be a pivotal strategy for improving their therapeutic potential.

A primary challenge in ASO technology is achieving high binding affinity and specificity for the target RNA sequence. The incorporation of this compound into an oligonucleotide sequence significantly enhances its hybridization properties. nih.govgenelink.com The propynyl group at the C-5 position of cytosine extends into the major groove of the DNA•RNA duplex, leading to more favorable stacking interactions and a significant increase in the melting temperature (Tm) of the duplex. nih.govoup.com

Research has demonstrated that substituting cytosine with this compound can increase the Tm by approximately 2.8°C per modification. genelink.com This heightened stability is largely attributed to a more favorable enthalpy of duplex formation. nih.gov The increased affinity allows for the use of shorter oligonucleotides while maintaining potent activity, which can improve specificity and reduce the likelihood of off-target effects. Furthermore, the pre-organization of single-stranded oligonucleotides containing 5-propynyl pyrimidines is thought to contribute to the enhanced thermodynamic stability of the resulting duplexes. nih.gov

Table 1: Impact of 5-Propynyl Pyrimidine Modifications on Duplex Stability
ModificationDuplex TypeApproximate Increase in Melting Temperature (Tm) per SubstitutionReference
This compound (pC)DNA/RNA2.8°C genelink.com
5-Propynyluracil (pU)DNA/RNA1.7°C genelink.com
5-Methylcytosine (5-me-C)DNA/RNA1.3°C genelink.com
2-AminoadenineDNA/RNA3.0°C genelink.com

The enhanced binding affinity imparted by this compound is directly linked to more potent gene silencing. genelink.com ASOs function through various mechanisms, including RNase H-mediated degradation of the target mRNA and steric hindrance of translation. nih.gov Oligonucleotides containing 5-propynyl pyrimidines have been shown to be effective in both pathways.

For RNase H-dependent mechanisms, the high affinity of the modified ASO for its target mRNA ensures the formation of a stable heteroduplex, which is a substrate for RNase H. nih.govresearchgate.netnih.gov This leads to the cleavage of the target mRNA, thereby preventing protein synthesis. In steric-blocking applications, the stable duplex formed by the modified ASO can physically obstruct the ribosomal machinery from translating the mRNA or interfere with proper splicing, effectively silencing gene expression. nih.govfrontiersin.org Studies have shown that C-5 propyne-modified ASOs can effectively inhibit the expression of target genes, such as PRDM15 in cancer cells. google.com

Multimeric oligonucleotide compounds, which consist of two or more ASOs linked together, are being developed to enhance therapeutic efficacy. google.comgoogle.com These constructs can simultaneously target multiple genes or different regions of the same gene. The inclusion of this compound is beneficial in these designs as it increases the binding affinity of each individual targeting oligonucleotide component. google.comgoogle.com This allows for the design of potent multimeric agents. The high affinity ensures that each arm of the multimer effectively engages with its nucleic acid target. google.com These multimeric compounds are often designed with cleavable linkers, allowing the individual ASOs to be released within the target cell. google.comgoogle.com

DNA replication-initiation proteins are essential for cell proliferation and are often overexpressed in cancer cells, making them attractive targets for anticancer therapies. nih.govnih.gov ASOs designed to target the mRNAs of these proteins can inhibit their synthesis and, consequently, halt DNA replication and cell division. nih.gov The use of this compound in ASOs targeting replication-initiation proteins like hCdc6p, hMcm2p, and hCdc45p can lead to more effective gene silencing. nih.govgoogle.com This enhanced potency is crucial for achieving a therapeutic effect, as it can induce apoptosis in cancer cells while having a less severe impact on normal, non-proliferating cells. nih.gov

Design of Multimeric Oligonucleotide Compounds for Therapeutic Delivery

Diagnostic and Biosensing Platforms

The unique properties of this compound also lend themselves to applications in diagnostics and biosensing, where precise detection of specific nucleic acid sequences is paramount.

Hybridization probes are labeled nucleic acid fragments used to detect complementary sequences in a sample. wikipedia.orgclinicallab.com The incorporation of this compound into these probes significantly enhances their performance. oup.com The increased thermal stability of the probe-target duplex allows for higher stringency in hybridization assays, which reduces non-specific binding and improves the accuracy of detection. oup.comwikipedia.org

This modification has been successfully used in techniques like Fluorescence In Situ Hybridization (FISH) for detecting telomere repeat sequences. oup.com Probes containing 5-(1-propynyl)pyrimidines showed enhanced staining potential and produced bright, specific signals comparable to those achieved with more complex probes like Peptide Nucleic Acids (PNAs). oup.com The ability to create shorter, highly specific probes is also advantageous in the development of various biosensors and diagnostic assays where rapid and accurate detection of specific DNA or RNA sequences is critical. googleapis.comaimspress.com

Integration into Fluorescent Biosensors and Imaging Agents

The integration of this compound into fluorescent biosensors and imaging agents primarily leverages its terminal alkyne group for bioorthogonal "click chemistry" reactions. This powerful and highly specific chemical ligation strategy allows for the covalent attachment of fluorescent molecules to nucleic acids containing this compound.

The process typically involves two steps. First, the this compound nucleoside is incorporated into a DNA or RNA oligonucleotide probe during synthesis. glenresearch.com This creates a nucleic acid strand with a readily available alkyne functional group. Second, a fluorescent dye that has been chemically modified to carry an azide group is introduced. In the presence of a copper(I) catalyst, the alkyne on the propynyl group and the azide on the fluorophore undergo a cycloaddition reaction to form a stable triazole linkage. lumiprobe.com This reaction is highly efficient and can be performed in aqueous conditions without interfering with the biological components of the system. lumiprobe.comthermofisher.com

This method allows for the precise and stable labeling of oligonucleotides with a wide variety of fluorescent reporters. glenresearch.com These fluorescently labeled probes can then be used in a range of applications, including fluorescence microscopy and flow cytometry, to visualize and track nucleic acids within cells. researchgate.net The small size of the alkyne tag on this compound is a key advantage, as it is well-tolerated by the enzymes that synthesize DNA and RNA, ensuring efficient incorporation into the nucleic acid strand. thermofisher.com The resulting fluorescently labeled oligonucleotides are crucial tools for studying the localization, trafficking, and dynamics of specific DNA and RNA sequences in living cells. nih.gov

Advancements in DNA Sequencing Methodologies for Modified Bases

This compound has also contributed to advancements in DNA sequencing technologies, particularly in methods designed to detect and map modified bases. The C5 position of pyrimidines is an ideal location for modifications as it generally does not interfere with the Watson-Crick base pairing essential for DNA polymerization. pnas.org

One notable application is in a method known as Direct Methylation Sequencing (DM-Seq). In this technique, adapters containing this compound (5pyC) are used. The propynyl modification makes the cytosine resistant to deamination, a chemical conversion that can confound the interpretation of sequencing data for natural cytosine modifications like 5-methylcytosine (5mC). researchgate.net By using these modified adapters, the sequencing process can more accurately distinguish between different epigenetic marks on the DNA. nih.gov

Furthermore, the principles of sequencing-by-synthesis, a cornerstone of many next-generation sequencing platforms, rely on the incorporation of labeled nucleotides by a DNA polymerase. google.com The ability of DNA polymerases to accept nucleotides with modifications at the C5 position, such as this compound, has been fundamental to the development of various sequencing and labeling technologies. pnas.org

The concept of "ClickSeq" provides another example of how the chemistry of alkyne-modified nucleotides can be harnessed for sequencing. In this method, click chemistry is used to ligate sequencing adapters to cDNA fragments that have been terminated with an azide group. nih.govillumina.com This approach avoids enzymatic ligation and can reduce certain types of sequencing artifacts. nih.gov While this method uses alkyne-modified adaptors, it highlights the utility of the click chemistry handle, a feature shared by this compound, in modern sequencing workflows.

Contributions to Biomedical Research and Mechanistic Understanding

Beyond its role in technological platforms, this compound serves as a critical research tool for elucidating fundamental biological mechanisms, from DNA repair pathways implicated in cancer to the intricate processes of epigenetic regulation.

Insights into DNA Damage and Repair Pathways Related to Carcinogenesis

The study of DNA damage and repair is central to understanding the origins of cancer. The formation of bulky DNA adducts, which are segments of DNA bound to a chemical carcinogen, can distort the DNA helix and lead to mutations if not properly repaired. wikipedia.orgnih.gov Modified nucleosides like this compound can be used as tools to investigate how the cellular machinery deals with such DNA lesions.

By incorporating this compound or similar alkyne-modified nucleosides into synthetic DNA strands, researchers can create specific types of DNA damage. nih.govbaseclick.eu These modified DNA templates can then be used in in vitro or in-cell assays to study the activity of DNA repair enzymes. For instance, researchers can investigate whether DNA glycosylases, key enzymes in the base excision repair pathway, can recognize and remove the modified base. nih.gov Such studies help to elucidate the substrate specificity of repair enzymes and the efficiency of different repair pathways.

Furthermore, if a DNA lesion is not repaired, it may be encountered by DNA polymerases during replication. This can lead to a stall in replication or the incorrect insertion of a base, resulting in a mutation. Studies using DNA containing alkyne-modified pyrimidines have explored how DNA polymerases bypass these lesions. nih.gov Understanding these processes is crucial, as the failure to accurately repair DNA damage is a hallmark of cancer. acs.org

Q & A

Q. How to mitigate validity threats in longitudinal studies of this compound’s stability under physiological conditions?

  • Methodological Answer : Control for temperature, pH, and nuclease activity using buffer-stabilized systems. Perform accelerated degradation studies (e.g., Arrhenius modeling) to predict shelf-life. Address confounding variables (e.g., light exposure) via dark-room handling or amber vials .

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